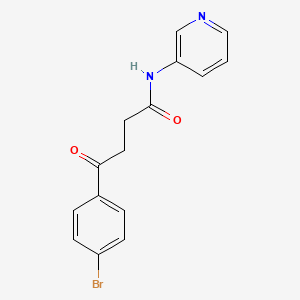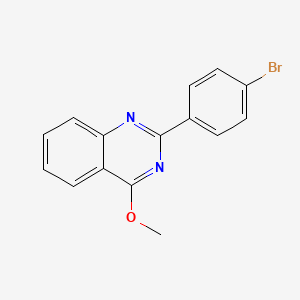![molecular formula C17H23NO3S B5706992 ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate, also known as EEP, is a synthetic compound that has gained attention for its potential applications in scientific research. EEP has been found to possess unique biochemical and physiological properties that make it a promising candidate for studying various biological processes.
科学的研究の応用
Ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate has been found to have a range of potential applications in scientific research. One of the most promising applications is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for developing new pain medications.
This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. This compound has been found to have neuroprotective effects in animal models, suggesting that it may be useful in preventing or treating neurodegenerative diseases.
作用機序
The mechanism of action of ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to modulate the activity of certain ion channels in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that make it a promising candidate for scientific research. This compound has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have more harmful side effects.
One limitation of using this compound in lab experiments is its limited solubility in water. This compound is more soluble in organic solvents, which may make it more difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanisms of action of this compound, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate. One area of research is in the development of new pain medications. This compound has shown promising results in animal models, and further research is needed to determine its potential as a pain medication in humans.
Another area of research is in the study of neurodegenerative diseases. This compound has been found to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease.
Finally, more research is needed to fully understand the mechanisms of action of this compound. This will help to identify new potential applications for this compound in scientific research, as well as improve our understanding of the biochemical and physiological effects of this compound.
合成法
The synthesis of ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 2-(ethylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, in an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography to obtain pure this compound.
特性
IUPAC Name |
ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-3-21-17(20)13-9-11-18(12-10-13)16(19)14-7-5-6-8-15(14)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQXIVQPMPBOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)


![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)

![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)

![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
